Product packaging for N2-Phenoxyacetyl Guanine(Cat. No.:CAS No. 144782-23-0)

N2-Phenoxyacetyl Guanine

Cat. No.: B023714
CAS No.: 144782-23-0
M. Wt: 285.26 g/mol
InChI Key: VXZMETBWWUIXNK-UHFFFAOYSA-N
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Description

N2-Phenoxyacetyl Guanine (CAS 144782-23-0) is a protected guanine derivative specifically designed for chemical synthesis and nucleic acid research. This compound features a phenoxyacetyl group on the exocyclic amine (N2-position) of the guanine base, which acts as a protective moiety during oligomer assembly. The use of such protection is critical in synthetic strategies, such as the synthesis of morpholino oligomers, to prevent unwanted side reactions and ensure high purity and yield of the final product. By protecting reactive sites on the guanine base, this compound helps avoid the formation of by-products that are difficult to remove, thereby enhancing the efficiency of oligonucleotide production. With a molecular formula of C 13 H 11 N 5 O 3 and a molecular weight of 285.26 g/mol, this building block is essential for researchers developing nucleic acid analogs. These analogs are powerful tools for binding to complementary RNA sequences, modulating gene expression, and creating aptamers. The product is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N5O3 B023714 N2-Phenoxyacetyl Guanine CAS No. 144782-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZMETBWWUIXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449365
Record name N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144782-23-0
Record name N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Strategies

Comparative Synthesis of Structural Analogs (e.g., N2-Acetylguanine, N2-Isobutyrylguanine)

The synthesis of N2-acylated guanine (B1146940) derivatives is a cornerstone in the field of nucleic acid chemistry, primarily for the protection of the exocyclic amino group of guanine during oligonucleotide synthesis. The choice of the acyl group influences the stability of the protected nucleoside and the conditions required for its eventual removal. This section provides a comparative overview of the synthetic strategies for N2-Phenoxyacetyl guanine and its structural analogs, N2-Acetylguanine and N2-Isobutyrylguanine.

The general approach for the synthesis of these analogs involves the acylation of guanine or its derivatives. However, the specific reagents, reaction conditions, and yields vary depending on the desired acyl group.

This compound Synthesis

The phenoxyacetyl group is frequently used for the protection of the exocyclic amino functions on purine (B94841) and pyrimidine (B1678525) bases in the synthesis of oligodeoxyribonucleotides. lookchem.com The synthesis of N2-Phenoxyacetyl-2'-deoxy-6-thioguanosine involves suspending 2'-deoxy-6-thioguanosine in dry pyridine (B92270) and adding trimethylsilyl (B98337) chloride. oup.com This is followed by the addition of phenoxyacetyl chloride. oup.com This group can be removed under mild, non-nucleophilic conditions. chemrxiv.orgnih.gov For instance, S6-cyanoethyl-N2-phenoxyacetyl-6-thioguanosine can be completely deprotected using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. oup.com

N2-Acetylguanine Synthesis

N2-Acetylguanine can be synthesized by treating guanine with acetic anhydride (B1165640). The reaction conditions can be modulated to control the degree of acetylation. For example, heating guanine in acetic anhydride and N,N-dimethylacetamide can produce diacetylguanine. google.com Similarly, reacting guanine in acetic anhydride and acetic acid can yield different products depending on the workup; removal of solvents by distillation yields diacetylguanine, whereas adding water after the initial reaction can produce N2-acetylguanine in high yield. google.com N2-acetylguanine serves as a crucial intermediate in the synthesis of various guanosine (B1672433) analogs, such as 2'-C-beta-methylguanosine. nih.gov

N2-Isobutyrylguanine Synthesis

The synthesis of N2-Isobutyrylguanine is often achieved by reacting guanine with isobutyric anhydride in a polar solvent like N,N-dimethylacetamide at elevated temperatures. ffame.org This protected form of guanine is a key building block for the efficient synthesis of carbocyclic guanosine analogs. ffame.orgresearchgate.net For instance, N2-isobutyryl-O6-[2-(p-nitrophenyl)ethyl]guanine has been shown to be a highly successful nucleophile in Mitsunobu reactions for creating these analogs. ffame.org The isobutyryl group provides good solubility and reactivity for subsequent synthetic transformations.

Comparative Analysis of Synthesis Strategies

The synthesis of these three N2-acyl guanine analogs follows a common theme of N-acylation but with distinct differences in reagents and conditions, which are tailored to the properties of the specific acyl group.

Parameter This compound N2-Acetylguanine N2-Isobutyrylguanine
Acylating Agent Phenoxyacetyl chloride oup.comAcetic anhydride google.comIsobutyric anhydride ffame.org
Starting Material 2'-Deoxy-6-thioguanosine oup.comGuanine google.comGuanine ffame.org
Solvent Pyridine oup.comN,N-Dimethylacetamide or Acetic Acid google.comN,N-Dimethylacetamide ffame.org
Key Reaction Feature Silylation prior to acylation oup.comWorkup conditions determine mono- vs. di-acetylation google.comUsed to create a key intermediate for Mitsunobu reactions ffame.org
Deprotection Concentrated ammonium hydroxide oup.comNot detailed in comparative synthesis contextNot detailed in comparative synthesis context

The selection of the acylating agent and reaction conditions is critical for achieving high yields and the desired product. The phenoxyacetyl group, being more labile, is advantageous for the synthesis of sensitive oligonucleotides. nih.gov The acetyl and isobutyryl groups are standard protecting groups, with the isobutyryl group often favored for its solubility characteristics in organic solvents used in solid-phase synthesis.

Biochemical Interactions and Molecular Recognition

Interactions with Guanine (B1146940) Riboswitches

The guanine riboswitch is a structured non-coding RNA element typically found in the 5' untranslated region (5' UTR) of bacterial messenger RNA (mRNA) that regulates the expression of genes involved in purine (B94841) metabolism and transport. mdpi.comwikipedia.org Upon binding its cognate ligand, guanine, the riboswitch undergoes a conformational change that leads to the formation of a transcriptional terminator, thereby downregulating gene expression. mdpi.comwikipedia.orgplos.org N2-phenoxyacetyl guanine has been utilized as a chemical probe to investigate the intricacies of this regulatory mechanism.

Quantitative Ligand Binding Affinity Studies (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of binding interactions, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). springernature.comcnrs.fr Studies using ITC have been crucial in quantifying the binding affinity of this compound to the guanine riboswitch.

Remarkably, this compound exhibits a high binding affinity for the Bacillus subtilis guanine riboswitch, which is comparable to that of the natural ligand, guanine. mdpi.com This high affinity is a key factor in its ability to effectively modulate riboswitch function. mdpi.com More detailed ITC experiments have revealed that this compound binds to the wild-type (WT) guanine riboswitch with a KD value in the nanomolar range, indicating a very strong interaction. researchgate.net

Isothermal Titration Calorimetry (ITC) Data for this compound Binding to Guanine Riboswitch Mutants
MutantnKD (nM)ΔH (kJ/mol)c Value
WT0.80Value not specified in provided textValue not specified in provided textValue not specified in provided text
C74UValue not specified in provided text7500 ± 800-120 ± 100.46 ± 0.03

Molecular Mechanisms of Riboswitch Ligand Binding Pocket Disruption

The binding of this compound to the guanine riboswitch introduces significant perturbations to the ligand-binding pocket. mdpi.com This is a surprising observation, as the binding pocket of the guanine riboswitch is known to almost completely encapsulate its ligand, which would typically limit the exploration of modified compounds. researchgate.netnih.gov

A key feature of the guanine riboswitch's specificity is the discriminator nucleotide at position 74, which is typically a cytosine (C74). mdpi.com This nucleotide forms a Watson-Crick base pair with the bound guanine ligand. mdpi.com However, the binding of N2-modified guanine derivatives, such as this compound, leads to a remarkable disruption of this critical interaction. mdpi.com

The steric clash between the phenoxyacetyl group at the N2 position of the guanine and the guanine-bound position of C74 results in the expulsion of the C74 nucleotide from the binding pocket stack. mdpi.com In the crystal structure of the N2-acetylguanine-GR complex, a similar N2-modified derivative, the base of C74 is displaced into the major groove adjacent to base pairs in the P1 helix. researchgate.net This disruption of a key Watson-Crick pairing interaction is a significant departure from the canonical binding mode of the natural ligand. mdpi.comnih.gov

The binding of a ligand to a riboswitch aptamer domain induces a conformational change that is transmitted to the downstream expression platform, ultimately regulating gene expression. mdpi.commdpi.com The expulsion of C74 from the binding pocket by this compound has profound effects on the conformational dynamics of the riboswitch RNA. mdpi.com

Expulsion of Discriminator Nucleotides (e.g., C74)

Effects of Riboswitch Mutagenesis on Binding Specificity and Affinity

Site-directed mutagenesis is a valuable tool for dissecting the contribution of individual nucleotides to ligand binding and riboswitch function. Studies involving mutations in the guanine riboswitch have provided further insights into the unique binding mode of this compound.

The substitution of the discriminator nucleotide C74 with a uridine (B1682114) (U), creating a C74U mutant, is known to abrogate the binding of the natural ligand, guanine. mdpi.comresearchgate.net This is because the C74U mutation changes the specificity of the riboswitch from guanine to adenine (B156593). researchgate.net However, the binding of this compound is less sensitive to the identity of the nucleotide at position 74. mdpi.comresearchgate.net

Isothermal titration calorimetry experiments have shown that the C74U mutant of the guanine riboswitch binds this compound with a KD value of 7.5 ± 0.8 µM. mdpi.comresearchgate.net While this represents a weaker affinity compared to the wild-type riboswitch, the ability of this compound to bind to the C74U mutant at all is significant. mdpi.comresearchgate.net It suggests that the phenoxyacetyl modification allows the compound to overcome the specificity determinant at position 74, potentially by forming new, favorable interactions with the RNA that are independent of the C74-ligand base pair. mdpi.com This finding also raises the possibility that C2-modified guanine derivatives could be developed to target adenine-responsive purine riboswitches, which naturally possess a uridine at the equivalent position. mdpi.comresearchgate.net

Influence of Adjacent Base Pairs (e.g., A19-U77)

The interaction of N2-modified guanine derivatives, such as this compound, with RNA structures like the guanine riboswitch is significantly influenced by the identity of adjacent base pairs. In the crystal structure of a guanine riboswitch in complex with N2-acetylguanine, a related compound, the C74 nucleotide of the riboswitch is repositioned into the major groove, adjacent to the base pairs A19-U77 and U20-A76 in the P1 helix. researchgate.netmdpi.com This repositioning is a notable disruption compared to the complex with natural guanine. researchgate.net

Research has shown that the identity of the base pair at position 19-77 has a discernible impact on the binding affinity of this compound. mdpi.com While various Watson-Crick pairs and even a G19-U77 wobble pair have a modest effect, a C19-G77 pair at this position demonstrates the most favorable binding. mdpi.com This specific pairing binds this compound approximately four times more tightly than the wild-type A19-U77 pair does. mdpi.com This suggests that the interactions between the repositioned C74 nucleotide and the adjacent 19-77 base pair are critical for the stable binding of N2-modified guanine analogs. mdpi.com

Base Pair at 19-77Relative Binding Affinity for this compound
C19-G77Most Favorable (~4x tighter than A19-U77)
A19-U77 (Wild-Type)Baseline
Other Watson-Crick/Wobble PairsModest Contribution

Role in Modulating Transcriptional Termination and Gene Expression

This compound has been identified as an effective modulator of transcriptional termination, particularly in the context of bacterial guanine riboswitches. researchgate.net These riboswitches are RNA elements that can regulate gene expression by changing their conformation upon binding to a specific ligand, thereby causing either transcription to proceed or terminate. foodsciencetoolbox.commdpi.com

Studies on the Bacillus subtilis guanine riboswitch have demonstrated that this compound can induce transcriptional termination with an efficiency comparable to that of natural guanine. researchgate.net This is noteworthy because, despite the bulky phenoxyacetyl modification at the N2 position, the compound retains the ability to trigger the structural changes in the riboswitch necessary to signal the RNA polymerase to halt transcription. researchgate.net The ability of such modified purines to control gene expression through riboswitch-mediated transcriptional attenuation opens avenues for exploring them as potential antimicrobial agents that target these regulatory RNA structures. researchgate.net

Interactions with Nucleic Acids (DNA and RNA)

Utilization as a Molecular Probe for Conformational Changes in DNA and RNA

The phenoxyacetyl group, as seen in this compound, serves as a valuable protecting group in the chemical synthesis of modified oligonucleotides. oup.com This application is crucial for creating molecular probes designed to investigate the structural dynamics of DNA and RNA. oup.comresearchgate.net By incorporating modified nucleosides into DNA or RNA strands, scientists can introduce specific functionalities, such as chemical tethers or cross-linkers, to probe molecular conformations and interactions. researchgate.net

For instance, oligonucleotides containing modified guanine residues are used to study lesion-induced structural changes in DNA. oup.com The synthesis of these probes often employs the phenoxyacetyl group to protect the exocyclic amino group of guanosine (B1672433) during the assembly of the DNA strand. oup.com Once the oligonucleotide is synthesized, these modified strands can be used in various biophysical techniques, such as pulsed EPR spectroscopy, to detect subtle conformational changes that occur in response to DNA damage or protein binding. oup.com Similarly, derivatized RNAs can be used to attach chemical probes or introduce disulfide cross-links, providing powerful tools to explore the structural environment and constrain the conformation of RNA molecules. researchgate.net

Contextual Role in DNA Damage and Repair Mechanisms

The N2 position of guanine is a known target for various electrophilic agents, including environmental carcinogens and by-products of cellular metabolism, leading to the formation of N2-dG adducts. nih.govnih.gov These adducts represent a form of DNA damage that can disrupt normal cellular processes like transcription and replication. nih.govwikipedia.org While this compound is a synthetic compound, the study of bulky adducts at the N2 position provides a model for understanding how the cell deals with structurally similar, naturally occurring DNA damage. nih.gov

The cellular response to DNA damage involves a complex network of repair pathways. wikipedia.orgsigmaaldrich.com For N2-alkylguanine adducts, the size of the alkyl group can determine the primary repair mechanism. nih.gov Smaller adducts may be bypassed by polymerases or repaired by mechanisms other than nucleotide excision repair (NER). nih.gov However, adducts larger than a methyl group, which would include a phenoxyacetyl group, are recognized as significant transcription-blocking lesions. nih.gov The repair of these bulkier adducts often relies heavily on the transcription-coupled nucleotide excision repair (TC-NER) pathway. nih.gov

Involvement in Translesion Synthesis by DNA Polymerases

When DNA damage is not repaired before replication, specialized DNA polymerases can be recruited to bypass the lesion in a process called translesion synthesis (TLS). researchgate.net The efficiency and fidelity of TLS depend on both the nature of the DNA adduct and the specific TLS polymerase involved. researchgate.netacs.org

Studies using N2-dG adducts with increasing steric bulk have shown that Y-family DNA polymerases, such as E. coli DNA Polymerase IV (Pol IV), can catalyze TLS across these lesions. researchgate.net Research demonstrates that for N2-aryl-dG adducts, TLS by Pol IV is generally error-free, meaning the correct nucleotide (dCTP) is incorporated opposite the damaged guanine. researchgate.net However, the efficiency of this bypass decreases as the size of the adduct at the N2 position increases. researchgate.net Human DNA polymerase κ (pol κ), an ortholog of E. coli DinB (Pol IV), is also known to bypass certain N2-deoxyguanosine adducts in the minor groove efficiently. acs.org

Adduct FeatureImpact on Translesion Synthesis (TLS)Polymerase Example
Bulky N2-dG AdductsError-free but decreased efficiency with increasing size.E. coli Pol IV researchgate.net
Minor Groove N2-dG AdductsEfficient bypass.Human Pol κ acs.org

Enzymatic Processing and Recognition

The specific recognition of the guanine base by enzymes is fundamental to many biological processes, including DNA repair and signaling. Enzymes can exhibit remarkable specificity, distinguishing between different purines and even different atoms on the same base. nih.gov

The N2 amino group of guanine is a key recognition point for certain enzymes. For example, the pierisin family of DNA-targeting ADP-ribosyltransferases specifically targets this position. nih.gov In the enzyme ScARP, the guanine base of a substrate is precisely positioned through hydrogen bonds. The N2 and N3 atoms of guanine form hydrogen bonds with the side chain of a glutamine residue (Gln-162) in the enzyme's active site. nih.gov This interaction ensures the correct orientation of the guanine base, presenting the N2 atom as the acceptor for the ADP-ribosyl moiety from NAD+. nih.gov This demonstrates a sophisticated mechanism for enzymatic recognition that is highly specific to the N2 position of guanine, a feature that is modified in this compound.

Substrate Recognition by DNA Repair Enzymes (e.g., Fpg, Endonuclease III)

The study of how DNA repair enzymes recognize and excise damaged bases is fundamental to understanding genome integrity. The use of synthetic oligonucleotides containing precisely placed lesions has been instrumental in elucidating the substrate specificities of enzymes like Fpg and Endonuclease III.

Formamidopyrimidine-DNA Glycosylase (Fpg):

Fpg is a bifunctional DNA glycosylase that exhibits both N-glycosylase and AP-lyase activities. Its primary role in the base excision repair (BER) pathway is to recognize and remove oxidized purines from DNA nih.govneb.com. The most common and biologically relevant substrate for Fpg is 8-oxo-7,8-dihydroguanine (8-oxoG), a highly mutagenic lesion that can lead to G to T transversions nih.govnih.gov.

Research has shown that Fpg has a broad substrate specificity, recognizing a variety of damaged purines. Key structural features of the damaged base are critical for recognition and catalysis. The presence of a C8 keto group, as found in 8-oxoG, is a major determinant for tight binding to the enzyme nih.gov. The interaction is weaker when the C8 keto group is in the minor groove nih.gov. The enzyme's catalytic efficiency is also influenced by the presence of a C6 keto group on the purine ring nih.gov.

To study these interactions, oligonucleotides containing 8-oxoG are synthesized. In this process, N2-phenoxyacetyl-2'-deoxyguanosine can be used as a protected building block. Following incorporation into the oligonucleotide chain, the phenoxyacetyl group is removed during the deprotection step to yield the 8-oxoG-containing DNA substrate ready for enzymatic assays with Fpg researchgate.netoup.com.

Table 1: Substrate Specificity of Fpg Protein

SubstrateDescriptionRecognition by Fpg
8-oxo-7,8-dihydroguanine (8-oxoG)An oxidized purine lesion. nih.govHigh affinity and efficient removal. neb.comnih.gov
Formamidopyrimidine (Fapy-G)An imidazole (B134444) ring-opened purine lesion.Efficiently recognized and removed. neb.com
8-oxoadenineAn oxidized adenine lesion.Recognized and removed. neb.com
Aflatoxin B1-Fapy-guanineA bulky adduct.Recognized and removed. neb.com
5-hydroxycytosine (B44430)An oxidized pyrimidine (B1678525).Recognized and removed. neb.com

Endonuclease III:

Endonuclease III (Nth) is another key bifunctional DNA glycosylase in the BER pathway. However, its substrate specificity is directed towards oxidized and reduced pyrimidines sigmaaldrich.comneb.commdpi.com. It efficiently recognizes and removes lesions such as thymine (B56734) glycol, 5,6-dihydrothymine, and 5-hydroxycytosine sigmaaldrich.commdpi.com. Unlike Fpg, Endonuclease III does not act on damaged purines.

Table 2: Substrate Specificity of Endonuclease III

SubstrateDescriptionRecognition by Endonuclease III
Thymine Glycol (Tg)A major product of thymine oxidation. sigmaaldrich.comEfficiently recognized and removed. neb.com
5,6-Dihydrothymine (DHT)A reduced pyrimidine lesion. sigmaaldrich.comRecognized and removed. sigmaaldrich.com
5-HydroxycytosineAn oxidized cytosine lesion. sigmaaldrich.comRecognized and removed. sigmaaldrich.com
Urea ResiduesProducts of pyrimidine fragmentation.Recognized and removed. neb.com
5-HydroxyuracilAn oxidized uracil (B121893) lesion.Recognized and removed.

Susceptibility to Sequence-Specific Enzymatic Hydrolysis for Structural Characterization

The incorporation of modified bases, such as those studied with Fpg and Endonuclease III, into synthetic oligonucleotides requires rigorous structural verification. Enzymatic hydrolysis is a key technique used to confirm the presence and location of the adduct within the DNA sequence.

Once an oligonucleotide containing a specific lesion is synthesized (using precursors like this compound for protecting guanine bases), it is subjected to digestion by a cocktail of enzymes, typically including snake venom phosphodiesterase and alkaline phosphatase. This enzymatic hydrolysis breaks the oligonucleotide down into its constituent nucleosides escholarship.org.

The resulting mixture of nucleosides is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry escholarship.orgnih.govuni-muenchen.de. By comparing the retention times or mass-to-charge ratios of the components with those of standard, unmodified and modified nucleosides, researchers can confirm the successful incorporation of the lesion into the oligonucleotide. This verification is crucial to ensure that the subsequent DNA repair assays are conducted with a well-defined and structurally correct substrate. The use of this compound as a protecting group is compatible with these standard procedures for oligonucleotide synthesis and characterization oup.comumich.edu.

Applications in Advanced Biochemical Research

Development of RNA-Targeting Chemical Probes and Tools

The distinct structure of N2-Phenoxyacetyl Guanine (B1146940) makes it a valuable component in the creation of chemical probes designed to target RNA. These probes are instrumental in exploring the diverse functions of RNA molecules within the cell. The phenoxyacetyl group can be chemically modified, allowing for the attachment of various reporter molecules, such as fluorescent dyes or biotin, which aid in the detection and visualization of RNA.

The development of such tools is a critical area of research, as it enables scientists to study RNA localization, dynamics, and interactions in living systems. nih.govrsc.orgnih.gov The ability to create tailored RNA-targeting ligands is crucial for advancing our understanding of RNA's role in both normal cellular processes and disease states. nih.gov Challenges in this field include achieving high selectivity for specific RNA targets, as RNA molecules can be dynamic and present fewer distinct chemical features compared to proteins. rsc.org

Elucidation of Nucleic Acid Structure-Function Relationships

N2-Phenoxyacetyl Guanine plays a crucial role in understanding the complex relationship between the structure of nucleic acids (DNA and RNA) and their biological functions. wikipedia.orgnih.govbritannica.comlibretexts.org

A key application of this compound is in the site-specific modification of guanine residues within synthetic oligonucleotides. oup.com The phenoxyacetyl group serves as a temporary protecting group for the exocyclic amino group of guanine during solid-phase DNA or RNA synthesis. nih.govoup.com This protection is essential to prevent unwanted side reactions while the oligonucleotide chain is being assembled.

The lability of the phenoxyacetyl group is a significant advantage. It can be removed under mild conditions, such as treatment with aqueous ammonia (B1221849) at room temperature, which helps to avoid degradation of the synthesized nucleic acid. oup.com This allows for the precise incorporation of modified guanine analogs or labels at specific positions in a DNA or RNA sequence. For instance, after the synthesis of an oligonucleotide, the phenoxyacetyl group can be selectively removed and replaced with other functional groups, enabling detailed studies of nucleic acid structure and function. oup.com

FeatureDescriptionReference
Protecting Group The phenoxyacetyl group protects the N2-amino group of guanine during oligonucleotide synthesis. nih.govoup.com
Mild Deprotection Can be removed under gentle conditions, preserving the integrity of the nucleic acid. oup.com
Site-Specific Modification Enables the introduction of labels or modifications at precise guanine locations. oup.com

Understanding how proteins interact with DNA and RNA is fundamental to comprehending many cellular processes, including gene regulation and enzymatic activity. nih.govmit.edubiocompare.com this compound facilitates the study of these interactions. By incorporating this modified base into synthetic DNA or RNA molecules, researchers can probe the specific contacts between the nucleic acid and its binding protein.

The phenoxyacetyl group can be used as a handle for cross-linking experiments. In this technique, a reactive group is attached to the phenoxyacetyl moiety. When the modified nucleic acid is incubated with its target protein, the reactive group can form a covalent bond with a nearby amino acid residue on the protein. This permanently links the nucleic acid and protein, allowing for the identification of the precise binding site. researchgate.net Such studies provide invaluable, high-resolution information about the architecture of DNA-protein and RNA-protein complexes. nih.govresearchgate.net

Methodologies for Site-Specific Guanine Residue Modification and Labeling

Rational Design and Optimization of Riboswitch Ligands for Biological Systems

Riboswitches are structured RNA elements, typically found in the 5' untranslated region of messenger RNAs, that regulate gene expression by binding to specific small molecule metabolites. mdpi.commdpi.com They represent promising targets for the development of new antibacterial agents. mdpi.com this compound has been utilized in the rational design of ligands that can bind to guanine-sensing riboswitches. mdpi.comresearchgate.netmdpi.comnih.govresearchgate.net

Research has shown that this compound exhibits a binding affinity for the Bacillus subtilis guanine riboswitch that is similar to that of the natural ligand, guanine. mdpi.comresearchgate.net This binding can effectively induce the conformational change in the riboswitch that leads to the termination of transcription. mdpi.com Surprisingly, detailed structural analyses have revealed that C2-modified guanines, like N2-acetylguanine, can disrupt a key Watson-Crick pairing interaction between the ligand and the RNA, yet still effectively modulate transcription. researchgate.netmdpi.comnih.gov This finding opens up new avenues for the design of synthetic riboswitch ligands with altered chemical properties that could have improved therapeutic potential. researchgate.netnih.gov

Riboswitch LigandEffect on Guanine RiboswitchReference
This compound Binds with similar affinity to guanine, causing transcription termination. mdpi.comresearchgate.net
N2-Acetylguanine Binds with high affinity and disrupts a key ligand-RNA interaction. researchgate.netmdpi.comnih.gov

Contributions to Investigating DNA Lesions and Replication Fidelity

DNA is constantly under assault from both endogenous and environmental agents, leading to the formation of various types of DNA damage, or lesions. biorxiv.orgembopress.orgnih.govnih.gov If not repaired, these lesions can interfere with DNA replication and lead to mutations. This compound is used in the synthesis of oligonucleotides containing specific DNA lesions, which are then used as substrates to study the mechanisms of DNA repair and the fidelity of DNA replication. scispace.comcore.ac.uk

For example, N2-phenoxyacetyl-protected deoxyguanosine is a key starting material for the synthesis of oligonucleotides containing O6-alkylguanine lesions. oup.comscispace.com These lesions are formed by alkylating agents and are known to be mutagenic. By studying how DNA polymerases interact with these lesions, researchers can gain insights into the mechanisms of translesion synthesis, a process where specialized polymerases replicate past DNA damage. biorxiv.orgembopress.orgnih.gov These studies are crucial for understanding the molecular basis of carcinogenesis and for the development of new cancer therapies. nih.gov

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopy is fundamental to confirming the chemical structure and determining the concentration and purity of N2-Phenoxyacetyl Guanine (B1146940). Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and UV Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N2-Phenoxyacetyl Guanine and its nucleoside derivatives. oup.com ¹H NMR provides detailed information about the hydrogen atoms in the molecule, confirming the presence of the phenoxyacetyl group and its attachment to the guanine base. For instance, studies on the related compound N2-phenoxyacetyl guanosine (B1672433) have identified characteristic chemical shifts. rsc.org

While specific ¹³C and ¹⁵N NMR data for this compound are not extensively published, these techniques are crucial for a deeper structural analysis. iastate.edunih.gov ¹³C NMR would identify all carbon atoms, including those in the guanine core and the phenoxyacetyl moiety. ¹⁵N NMR is particularly valuable for probing the nitrogen-rich heterocyclic environment of the guanine base, helping to differentiate isomers and confirm the site of acylation. iastate.edunih.gov These methods are also vital for monitoring the synthesis process, allowing for the detection and characterization of intermediates and ensuring the final product's identity. oup.comoup.com

Table 1: ¹H NMR Spectroscopic Data for N2-Phenoxyacetyl Guanosine This table presents data for a closely related nucleoside derivative.

Chemical Shift (δ) ppm Multiplicity Assignment Reference
11.82 Singlet (s) NH rsc.org

Note: Data is for N2-phenoxyacetyl guanosine in CDCl₃. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of this compound and its derivatives. alevelchemistry.co.uk Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. mdpi.com ESI is a "soft" ionization technique that often allows for the detection of the intact molecular ion with minimal fragmentation, making it ideal for determining the molecular weight. alevelchemistry.co.ukslu.se

For example, HRMS analysis of a related compound, S6-Cyanoethyl-N2-phenoxyacetyl-2'-deoxy-6-thioguanosine, yielded a found mass (MH+) of 418.1210, which closely matched the calculated mass of 418.1187, confirming its identity. oup.com

MALDI-Time-of-Flight (TOF) MS is particularly useful for analyzing oligonucleotides containing modified bases like this compound. nih.govshimadzu.com It can be used to verify the composition of synthetic nucleic acids and identify potential side-products from the synthesis. nih.gov Fragmentation analysis, often using Collision-Induced Dissociation (CID), can be performed with HRMS to further elucidate the structure by breaking the molecule into smaller, identifiable pieces.

UV-Visible spectroscopy is a straightforward and robust method for assessing the purity and determining the concentration of this compound in solution. Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. The guanine moiety has a characteristic maximum absorbance (λ_max) in the UV range, which is used for quantification. oup.comoup.com The technique is also valuable for confirming the structural integrity of derivatives, as seen in studies where UV data helped confirm the structure of synthesized dinucleotides. oup.com

High-Resolution Mass Spectrometry (e.g., ESI-HRMS, MALDI-TOF) for Molecular Mass and Fragment Analysis

Chromatographic Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used.

TLC is a rapid and cost-effective technique for monitoring the progress of chemical reactions during synthesis. oup.comsemanticscholar.org For instance, the synthesis of S6-Cyanoethyl-N2-phenoxyacetyl-2'-deoxy-6-thioguanosine was monitored by TLC, with a reported retention factor (Rf) of 0.68 in a chloroform/methanol (B129727) (70/30 v/v) solvent system. oup.com

HPLC is a more powerful technique used for both the analysis and purification of the final compound. oup.com Reversed-Phase HPLC (RP-HPLC) is frequently used to separate the target compound from unreacted starting materials and by-products. acs.org Ion-Exchange HPLC (IEX-HPLC) is another variant employed, particularly for purifying nucleoside and oligonucleotide derivatives. rsc.org The purity of the compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 2: Chromatographic Methods and Parameters

Technique Application Mobile Phase/Eluent System Rf / Conditions Reference
TLC Reaction Monitoring Chloroform/Methanol (70/30, v/v) 0.68 oup.com
TLC Purity Check Chloroform/Methanol (80/20, v/v) 0.36 oup.com
Column Chromatography Purification Step gradient of CH₂Cl₂ and Methanol (0-1%) with 1% pyridine (B92270) - rsc.org
IEX-HPLC Analysis 20 min linear gradient of 20-100% Eluent B in A* λ 260 nm rsc.org

*Eluent A: 25 mM Tris HCl, 20% ACN, pH 8. Eluent B: 25 mM Tris HCl, 200 mM NaClO₄, 20% ACN, pH 8. rsc.org

X-ray Crystallography in Compound-Nucleic Acid Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution, including complexes of small molecules with biological macromolecules like RNA. nih.govmdpi.com While a crystal structure for this compound itself complexed with RNA is not available, valuable insights can be drawn from structurally similar analogues.

The interaction of N2-modified guanine derivatives with the guanine riboswitch (GR) from Bacillus subtilis provides a compelling model system. researchgate.netnih.gov Research has shown that this compound exhibits a binding affinity for the guanine riboswitch similar to that of natural guanine, and it effectively induces transcription termination. researchgate.net

Detailed structural analysis has been performed on the closely related N2-acetylguanine in a complex with the guanine riboswitch. researchgate.netnih.gov X-ray crystallography of this complex revealed that the N2-acetyl group causes a significant disruption of the canonical ligand-RNA interactions. researchgate.net Unlike the natural ligand guanine, which forms a Watson-Crick-like base pair with cytosine 74 (C74) in the riboswitch's binding pocket, the N2-acetylguanine binding prevents this interaction. researchgate.netnih.gov Consequently, the C74 nucleotide is displaced from the binding pocket and relocates to the major groove of the adjacent P1 helix. researchgate.net This demonstrates a remarkable plasticity of the RNA binding pocket, which can accommodate bulky N2-substituents by undergoing a significant structural rearrangement. researchgate.net This finding is critical as it suggests that the larger phenoxyacetyl group on this compound could be accommodated in a similar manner, explaining its observed functional activity. researchgate.net

Determination of Ligand-Induced Conformational Changes in Riboswitches

Riboswitches are segments of non-coding RNA that regulate gene expression by binding to specific small molecule ligands. nih.govmdpi.com This binding event induces a conformational change in the RNA structure, typically leading to the formation or disruption of a terminator hairpin, which in turn modulates transcription or translation. mdpi.com The guanine riboswitch, found in various bacteria, is a well-characterized example that controls purine (B94841) metabolism by binding to guanine with high affinity and specificity. nih.gov

This compound has been identified as a potent ligand for the guanine riboswitch. mdpi.commdpi.com Its binding affinity and the resulting conformational changes have been investigated using various biophysical techniques. Isothermal titration calorimetry (ITC) has been employed to measure the binding affinity of this compound to the guanine riboswitch (GR) RNA. These studies have revealed that this compound binds with a high affinity, in the low nanomolar range, comparable to that of the natural ligand, guanine. mdpi.com

One of the key findings is that the binding of C2-modified guanines, such as this compound, can significantly disrupt the ligand-binding pocket of the riboswitch. mdpi.comresearchgate.net In the natural guanine-bound state, the N2-amino group of guanine forms hydrogen bonds with U51 and C74 of the riboswitch. mdpi.com However, the presence of the bulky phenoxyacetyl group at the N2 position sterically hinders this interaction. Structural studies, including X-ray crystallography, have shown that the binding of N2-acetylguanine, a related compound, causes the expulsion of cytosine at position 74 (C74) from its typical stacked position within the RNA helix. mdpi.comresearchgate.net This indicates a significant ligand-induced conformational rearrangement within the binding pocket.

Despite this disruption, this compound still induces the global conformational change necessary for the riboswitch to function as a genetic "off" switch, promoting transcription termination as effectively as guanine itself. mdpi.comresearchgate.net This suggests that the energetic penalty from disrupting the C74 interaction is likely compensated by other favorable interactions between the phenoxyacetyl group and the RNA. mdpi.com

The binding of this compound has also been tested with mutant forms of the guanine riboswitch. For instance, a C74U mutation, which typically abrogates guanine binding, shows a significantly reduced but still measurable affinity for this compound. mdpi.comresearchgate.net This further supports the idea that C2-modified guanines are less sensitive to the identity of the nucleotide at position 74, potentially allowing them to interact with other types of purine riboswitches, such as adenine-selective ones that naturally contain a uridine (B1682114) at this position. mdpi.comresearchgate.net

LigandTargetBinding Affinity (KD)Key Structural Observation
This compoundGuanine Riboswitch (GR)8.8 ± 0.5 nMHigh affinity binding despite bulky N2-substituent. mdpi.com
N2-AcetylguanineGuanine Riboswitch (GR)300 ± 10 nMExpulsion of C74 from the helical stack. mdpi.comresearchgate.net
N2-MethylguanineGuanine Riboswitch (GR)17 ± 1 µMPoor binding, suggesting acylation is favorable. mdpi.com
This compoundGR (C74U mutant)7.5 ± 0.8 µMReduced sensitivity to mutation at position 74. mdpi.comresearchgate.net

Structural Insights from Derivatized Nucleic Acids (e.g., Selenium-Modified Guanine)

While direct structural studies of this compound complexed with a riboswitch provide invaluable information, the use of derivatized nucleic acids offers complementary insights into the structural and conformational dynamics of nucleic acids in general. A particularly powerful technique is the incorporation of selenium atoms into the nucleic acid structure.

Selenium can be substituted for oxygen at various positions within a nucleotide, including the non-bridging phosphate (B84403) oxygen or the oxygen on the nucleobase itself. glenresearch.com This atom-specific modification is a boon for X-ray crystallography, as the heavy selenium atom can be used for multiwavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) phasing, which helps in solving the three-dimensional structure of the nucleic acid or its complex with a protein or ligand. glenresearch.comscienceopen.com

Reactivity, Stability, and Deprotection Kinetics

Stability Profile of the N2-Phenoxyacetyl Protecting Group

The phenoxyacetyl group's stability is finely tuned to withstand the conditions of oligonucleotide synthesis while being labile enough for efficient removal during the final deprotection steps. This balance is critical for achieving high yields of the desired full-length oligonucleotide product.

The N2-phenoxyacetyl group is notably labile under mild alkaline conditions, which is a desirable characteristic for the final deprotection of synthetic oligonucleotides, especially those containing sensitive or modified bases. oup.com This lability allows for the removal of the protecting group without compromising the integrity of the newly synthesized nucleic acid chain. oup.com

Ammonia (B1221849): The deprotection of N2-phenoxyacetyl guanine (B1146940) can be effectively achieved using aqueous ammonia. oup.com For instance, treatment with 29% ammonia at room temperature can completely deblock the protecting group in less than four hours. oup.com In some protocols, a mixture of concentrated aqueous ammonia and ethanol (B145695) (1:1 v/v) at room temperature is used to facilitate deprotection. semanticscholar.org Another study demonstrated that complete deprotection occurs within four hours in concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. oup.com The use of t-butyl phenoxyacetyl groups, which are also labile towards ammonia, can reduce deprotection times to between 15 and 60 minutes at 55°C. google.com

Methylamine (B109427)/Ethanol: A mixture of methylamine in ethanol/water is another effective reagent for the removal of the phenoxyacetyl group. glenresearch.com This reagent is often used for fast and reliable deprotection and is particularly optimal for long oligonucleotides. glenresearch.com One study reported using a solution of 1.3% methylamine and 2.6% ethanol in methylene (B1212753) chloride to compare the deprotection rates of various N-acyl guanosine (B1672433) derivatives. acs.org

Potassium Carbonate: For applications requiring exceptionally mild deprotection conditions, a solution of 0.05 M potassium carbonate in methanol (B129727) is employed. glenresearch.com This method is particularly useful for "UltraMILD" deprotection strategies, allowing for the removal of the phenoxyacetyl group over a period of four hours at room temperature. glenresearch.com Potassium carbonate can also be used to induce β-elimination during the cleavage and deprotection of oligonucleotides synthesized with specific linkers, avoiding the need for nucleophilic scavengers. rsc.org

The rate of deprotection of the N2-phenoxyacetyl group has been quantitatively determined and compared to other protecting groups. The half-life (t1/2) of deprotection provides a standardized measure of lability under specific conditions.

In a study using 29% ammonia in pyridine (B92270) (80/20) at 20°C, the half-life of N-deacylation for N2-phenoxyacetyl-2'-deoxyguanosine was determined to be 15 minutes. oup.com Another investigation using a 1:1 solution of concentrated aqueous ammonia and ethanol at room temperature determined the half-life for the deprotection of N2-phenoxyacetyl guanosine to be 20 minutes. semanticscholar.org A separate study using a solution of methylamine and ethanol in methylene chloride found that the phenoxyacetyl group was 230 times more labile than the isobutyryl group under those conditions. acs.org

The following table summarizes the deprotection half-lives of N2-phenoxyacetyl guanine under different conditions as reported in the literature.

Table 1: Deprotection Half-Lives of this compound

Deprotection Conditions Half-Life (t1/2) Reference
29% Ammonia/Pyridine (80/20) at 20°C 15 minutes oup.com
Concentrated NH4OH/Ethanol (1/1) at RT 20 minutes semanticscholar.org

The lability of the N2-phenoxyacetyl group is a significant advantage when compared to more traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu). oup.com These conventional groups require harsh deprotection conditions, such as prolonged heating in concentrated ammonia (e.g., 17 hours at 60°C), which can be detrimental to sensitive oligonucleotides. oup.com

In contrast, the phenoxyacetyl group is significantly more labile. For example, under conditions of 29% ammonia at 20°C, the half-life of N2-isobutyryl-2'-deoxyguanosine is 10 hours, whereas for N2-phenoxyacetyl-2'-deoxyguanosine it is only 15 minutes. oup.com This demonstrates the substantially faster deprotection kinetics of the phenoxyacetyl group.

A comparative study using methylamine/ethanol for deprotection revealed that the acetyl and phenoxyacetyl groups are, respectively, 4 and 230 times more labile than the isobutyryl group on guanosine. acs.org Another study investigating cleavage rates under various conditions, including aqueous methylamine and ethanolic ammonia, found that phenoxyacetyl (PAC) and tert-butylphenoxyacetyl (tBPAC) groups could be cleaved rapidly and selectively while retaining the majority of standard protecting groups like acetyl, benzoyl, and isobutyryl. researchgate.net

The table below provides a comparative overview of the deprotection half-lives for various N-acyl protecting groups on 2'-deoxyguanosine (B1662781).

Table 2: Comparative Deprotection Half-Lives of Guanine Protecting Groups

Protecting Group Deprotection Conditions Half-Life (t1/2) Reference
Isobutyryl 29% Ammonia/Pyridine (80/20) at 20°C 10 hours oup.com
Phenoxyacetyl 29% Ammonia/Pyridine (80/20) at 20°C 15 minutes oup.com
Isobutyryl Methylamine/Ethanol/CH2Cl2 230x slower than Pac acs.org
Acetyl Methylamine/Ethanol/CH2Cl2 4x more labile than iBu acs.org
Benzoyl 29% Ammonia/Pyridine (80/20) at 20°C 8 hours (on dA) oup.com

Quantitative Determination of Deprotection Half-Lives

Stability against Depurination under Acidic Conditions

A critical aspect of any purine (B94841) nucleoside protecting group is its ability to remain stable during the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMTr) group in each cycle of oligonucleotide synthesis. Premature depurination, the cleavage of the N-glycosidic bond, leads to chain cleavage and reduces the yield of the full-length product. oup.com

N-acylated purine nucleosides are generally more susceptible to depurination than their unprotected counterparts. umich.edu However, studies have shown that the N2-phenoxyacetyl group on deoxyguanosine provides adequate stability against depurination under the acidic conditions typically used for detritylation. oup.com The stability of N6-phenoxyacetyl-deoxyadenosine against depurination was favorably compared to that of the classic N6-benzoyl protected adenine (B156593). oup.com While N-protected 2'-deoxyadenosine (B1664071) is more prone to depurination than 2'-deoxyguanosine, the use of phenoxyacetyl protection on guanine does not present a significant depurination issue during standard synthesis cycles. oup.com

Chemical Selectivity in Functionalization at the N2-Amino Group

The N2-amino group of guanine is a potential site for modification and functionalization. The use of a protecting group like phenoxyacetyl is essential to prevent unwanted side reactions at this position during the assembly of the oligonucleotide chain. The introduction of the phenoxyacetyl group itself is a selective functionalization step. This is typically achieved by reacting the guanosine nucleoside with phenoxyacetyl chloride. oup.com A transient protection method using trimethylsilyl (B98337) chloride followed by the addition of phenoxyacetyl chloride allows for the selective acylation of the N2-amino group. oup.com

Once the oligonucleotide is synthesized and the phenoxyacetyl group is removed, the now-free N2-amino group can be a target for further selective modifications, although the primary role of the phenoxyacetyl group is protection rather than facilitating subsequent functionalization. However, methods for the direct and selective functionalization of the N2-position of guanine in oligonucleotides, such as through reductive amination, are being developed, which operate on the unprotected amine after the synthesis and deprotection are complete. rsc.org

Future Directions and Advanced Methodologies

Continued Exploration of Chemical Space for N2-Modified Guanine (B1146940) Analogs

The chemical space surrounding N2-modified guanine analogs remains a fertile ground for the discovery of new therapeutic agents. mdpi.comnih.gov While N2-Phenoxyacetyl Guanine has shown promise, a systematic exploration of its derivatives is crucial for developing a comprehensive structure-activity relationship (SAR). The N2 position of guanine has been identified as a highly favorable site for modification, opening up a significant new area of chemical space for exploration, particularly in the search for antimicrobial agents that target purine (B94841) riboswitches. mdpi.comresearchgate.net

Key areas for future exploration include:

Ring Substitutions: Introducing a variety of functional groups onto the phenoxy ring can modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for target macromolecules.

Linker Modification: Altering the acetyl linker, for instance by changing its length or rigidity, can optimize the orientation of the phenoxy group within a biological binding pocket.

Alternative N2-Acyl Groups: Investigating a diverse range of acyl groups beyond phenoxyacetyl can provide a deeper understanding of the specific interactions required for biological activity. For example, N2-isobutyrylguanine has also shown a binding affinity similar to guanine for the B. subtilis guanine riboswitch. mdpi.com

Simultaneous Modifications: Exploring analogs with modifications at other positions on the guanine ring, such as C8 or N7, in conjunction with the N2-phenoxyacetyl group, could lead to synergistic effects and novel biological activities. mdpi.commdpi.com

This systematic approach will generate libraries of novel compounds for biological evaluation, paving the way for the identification of next-generation drug candidates with improved efficacy and pharmacological profiles. frontiersin.org

Development of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles

While current methods allow for the synthesis of this compound, there is a growing need for more efficient, scalable, and environmentally sustainable synthetic strategies. nih.gov The principles of green chemistry are becoming increasingly important in the synthesis of nucleoside analogs to minimize waste and reduce the use of hazardous reagents. huarenscience.com

Future efforts in this area will likely focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product. This can be achieved through the development of more direct and convergent synthetic routes.

Catalysis: Employing novel catalysts, including biocatalysts and earth-abundant metals, can lead to milder reaction conditions, higher yields, and reduced energy consumption. huarenscience.comresearchgate.net Enzymatic synthesis, in particular, offers an eco-friendly and highly selective alternative to traditional chemical methods. researchgate.net

Greener Solvents: Replacing traditional, often toxic, organic solvents with more environmentally benign alternatives like water or supercritical CO2 is a key goal. For instance, an efficient synthesis of some N2-modified guanosine (B1672433) nucleotides has been achieved in aqueous methanol (B129727). tandfonline.comnih.gov

These advancements will not only make the synthesis of this compound and its analogs more cost-effective and scalable but also align with the broader goals of sustainable chemical manufacturing. iupac.org

Advanced Structural Studies of this compound-Nucleic Acid Complexes

A detailed understanding of the three-dimensional structures of this compound when complexed with nucleic acids or target proteins is fundamental to elucidating its mechanism of action and for rational drug design. nanoimagingservices.comnih.gov While no specific structural studies for this compound were found, the methodologies applied to similar modified nucleosides provide a clear roadmap for future research.

Key advanced techniques that will be pivotal include:

X-ray Crystallography: This powerful technique can provide atomic-resolution structures of this compound incorporated into DNA or RNA oligonucleotides or bound to a protein target. researchgate.netpdbj.org For example, the crystal structure of a related compound, N2-acetylguanine, in a complex with a guanine riboswitch revealed a surprising remodeling of the binding pocket. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for studying the structure and dynamics of these complexes in solution, providing insights that are complementary to the static picture from crystallography. nih.gov It can be used to determine the conformation of the modified nucleoside and to map its interactions with the surrounding macromolecule.

Cryo-Electron Microscopy (Cryo-EM): For large protein-nucleic acid complexes that are difficult to crystallize, cryo-EM has become an indispensable tool for structure determination. nanoimagingservices.comuni-muenchen.de

Computational Modeling: Molecular dynamics simulations and other computational approaches, often used in conjunction with experimental data, can provide a dynamic view of the interactions and help to predict the binding affinities of new analogs.

These structural studies will be crucial for understanding how the phenoxyacetyl group influences nucleic acid conformation and for designing new derivatives with enhanced and more specific binding properties.

Integration with High-Throughput Screening Platforms for Ligand Discovery

To accelerate the discovery of new biological applications for this compound and its analogs, integration with high-throughput screening (HTS) platforms is essential. scispace.com HTS allows for the rapid and automated testing of large compound libraries against a multitude of biological targets. acs.org

The successful integration of this compound into HTS workflows will involve:

Library Synthesis: The generation of diverse chemical libraries based on the this compound scaffold, incorporating the variations discussed in section 7.1.

Assay Development: The design of robust and sensitive biochemical or cell-based assays suitable for an HTS format. These assays can be designed to identify compounds that modulate the activity of specific enzymes, alter protein-nucleic acid interactions, or have desired effects on cellular pathways.

Hit-to-Lead Optimization: Once "hits" are identified from the HTS, a combination of medicinal chemistry and further biological testing will be used to optimize their potency, selectivity, and drug-like properties. Machine learning and cheminformatics approaches can be employed to analyze screening data and guide the design of new, more potent inhibitors. mdpi.comresearchgate.net

By leveraging HTS, researchers can efficiently screen N2-modified guanine analogs against a wide range of biological targets, significantly increasing the probability of discovering novel therapeutic leads for various diseases. frontiersin.orgresearchgate.net

Q & A

Q. What experimental methods are used to quantify the binding affinity of this compound to riboswitches?

  • Methodology : Isothermal titration calorimetry (ITC) is employed to measure binding parameters such as dissociation constant (KDK_D) and enthalpy change (ΔH\Delta H). For this compound, reported KDK_D values are 2.2 ± 0.6 nM, indicating high affinity, while ΔH\Delta H values (-110 ± 20 kJ/mol) suggest enthalpy-driven binding . Competitive binding assays with unmodified guanine (KD=0.85±0.31nMK_D = 0.85 \pm 0.31 \, \text{nM}) further contextualize the impact of the phenoxyacetyl modification .

Q. How does the N2-phenoxyacetyl modification influence guanine’s solubility and stability in aqueous solutions?

  • Methodology : Solubility is assessed via phase-solubility diagrams in buffered solutions (e.g., phosphate buffer, pH 7.4). Stability studies under varying temperatures and pH levels are conducted using UV-Vis spectroscopy or HPLC to monitor degradation products. The phenoxyacetyl group enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability in cellular assays .

Advanced Research Questions

Q. What thermodynamic and kinetic insights explain the reduced binding enthalpy (ΔH\Delta H) of this compound compared to unmodified guanine?

  • Methodology : Thermodynamic profiling via ITC reveals that the phenoxyacetyl group introduces steric hindrance, disrupting hydrogen-bond networks in the guanine riboswitch binding pocket. This is supported by a lower ΔH\Delta H (-110 kJ/mol vs. -130 kJ/mol for unmodified guanine) and a higher relative binding constant (Krel=2.6K_{\text{rel}} = 2.6) . Molecular dynamics simulations can further map ligand-riboswitch interactions to identify destabilized contact points.

Q. How can researchers resolve contradictions in reported KDK_D values for this compound across studies?

  • Methodology : Standardize experimental conditions (e.g., buffer ionic strength, temperature) and validate riboswitch purity via PAGE or mass spectrometry. Use orthogonal techniques like surface plasmon resonance (SPR) to cross-verify ITC-derived KDK_D values. For example, discrepancies in KDK_D (e.g., 2.2 nM vs. higher values in alternative studies) may arise from variations in riboswitch folding states .

Q. What strategies optimize the design of N2-modified guanine derivatives for targeted riboswitch modulation?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., N2-isobutyl vs. phenoxyacetyl). Key parameters include KDK_D, ΔH\Delta H, and ligand-induced riboswitch conformational changes (assayed via Förster resonance energy transfer, FRET). For instance, this compound’s Krel=2.6K_{\text{rel}} = 2.6 suggests moderate disruption of the native binding pocket compared to N2-isobutylguanine (Krel=5.3K_{\text{rel}} = 5.3) .

Q. How does this compound interact with non-riboswitch biological targets, such as plant immune receptors?

  • Methodology : In plant models (e.g., Arabidopsis), guanine derivatives are tested for immune activation via ROS burst assays (DAB staining) and MAPK phosphorylation assays. While unmodified guanine induces H2_2O2_2 accumulation and callose deposition, the phenoxyacetyl group may alter receptor specificity, requiring comparative dose-response studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.